![molecular formula C10H19ClN2S2 B1422409 1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride CAS No. 1221792-22-8](/img/structure/B1422409.png)
1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Dithia-4,12-diazadispiro[4.2.4{8}.2{5}]tetradecane dihydrochloride is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 1,9-Dithia-4,12-diazadispiro[4.2.4{8}.2{5}]tetradecane dihydrochloride involves multiple steps, typically starting with the formation of the spirocyclic core. The synthetic route often includes the use of thiol and amine precursors under specific reaction conditions to form the desired spirocyclic structure. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
1,9-Dithia-4,12-diazadispiro[4.2.4{8}.2{5}]tetradecane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,9-Dithia-4,12-diazadispiro[4.2.4{8}.2{5}]tetradecane dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 1,9-Dithia-4,12-diazadispiro[4.2.4{8}.2{5}]tetradecane dihydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,9-Dithia-4,12-diazadispiro[4.2.4{8}.2{5}]tetradecane dihydrochloride can be compared with other spirocyclic compounds, such as:
1,4-Dithiane: A simpler spirocyclic compound with sulfur atoms in the ring.
Spiro[4.5]decane: Another spirocyclic compound with a different ring structure.
The uniqueness of 1,9-Dithia-4,12-diazadispiro[4.2.4{8}.2{5}]tetradecane dihydrochloride lies in its specific arrangement of sulfur and nitrogen atoms within the spirocyclic framework, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1221792-22-8 |
|---|---|
Molecular Formula |
C10H19ClN2S2 |
Molecular Weight |
266.9 g/mol |
IUPAC Name |
4,12-dithia-1,9-diazadispiro[4.2.48.25]tetradecane;hydrochloride |
InChI |
InChI=1S/C10H18N2S2.ClH/c1-2-10(12-6-8-14-10)4-3-9(1)11-5-7-13-9;/h11-12H,1-8H2;1H |
InChI Key |
XLXJIBXROXPGSU-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC13NCCS3)NCCS2.Cl.Cl |
Canonical SMILES |
C1CC2(CCC13NCCS3)NCCS2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1422326.png)
![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1422327.png)
![Tert-butyl 4-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1422328.png)
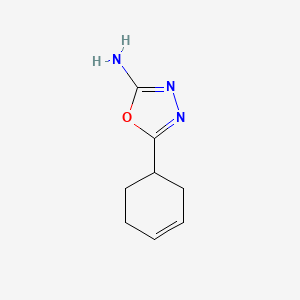
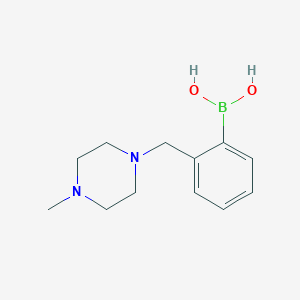
![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B1422336.png)
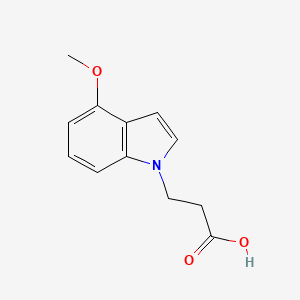

![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate](/img/structure/B1422342.png)
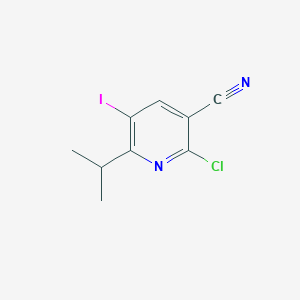
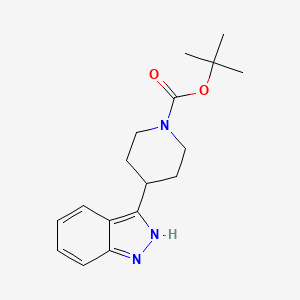
![{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1422347.png)
![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1422348.png)
![4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1422349.png)
